molecular formula C10H11NOS B13076276 (4-Methoxy-1-benzothiophen-7-YL)methanamine

(4-Methoxy-1-benzothiophen-7-YL)methanamine

Cat. No.: B13076276
M. Wt: 193.27 g/mol
InChI Key: YUGIETXPRYTDMG-UHFFFAOYSA-N
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Description

(4-Methoxy-1-benzothiophen-7-YL)methanamine is an organic compound that belongs to the class of benzothiophenes. This compound features a methanamine group attached to a benzothiophene ring, which is further substituted with a methoxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-1-benzothiophen-7-YL)methanamine typically involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromoanisole and thiourea, under basic conditions.

    Introduction of Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzothiophene derivative with a suitable amine source, such as methylamine, under controlled conditions.

    Methoxy Group Substitution: The methoxy group is usually introduced through an electrophilic aromatic substitution reaction using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and stringent quality control measures is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-Methoxy-1-benzothiophen-7-YL)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Methylamine, sodium hydroxide, methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxy-1-benzothiophen-7-YL)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating binding affinities with proteins, enzymes, and receptors, which can provide insights into its biological activity and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Research is ongoing to determine its efficacy and safety as a therapeutic agent for various conditions, including its potential use as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-1-benzothiophen-7-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, while the benzothiophene core provides a hydrophobic surface for binding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-1-benzothiophen-7-YL)ethanamine
  • (4-Methoxy-1-benzothiophen-7-YL)propanamine
  • (4-Methoxy-1-benzothiophen-7-YL)butanamine

Uniqueness

Compared to its analogs, (4-Methoxy-1-benzothiophen-7-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 4-position and the methanamine group at the 7-position of the benzothiophene ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

(4-methoxy-1-benzothiophen-7-yl)methanamine

InChI

InChI=1S/C10H11NOS/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10/h2-5H,6,11H2,1H3

InChI Key

YUGIETXPRYTDMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CSC2=C(C=C1)CN

Origin of Product

United States

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